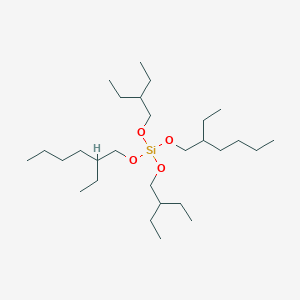
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate
Description
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate is an organosilicon compound characterized by the presence of two 2-ethylbutoxy and two 2-ethylhexyloxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that are widely used in various industrial applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability.
Properties
CAS No. |
10143-57-4 |
|---|---|
Molecular Formula |
C28H60O4Si |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-9-17-19-27(15-7)23-31-33(29-21-25(11-3)12-4,30-22-26(13-5)14-6)32-24-28(16-8)20-18-10-2/h25-28H,9-24H2,1-8H3 |
InChI Key |
ULCSCCKDHPQPDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylbutyl) bis(2-ethylhexyl) silicate typically involves the reaction of silicon tetrachloride with 2-ethylbutanol and 2-ethylhexanol in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the alcohols replace the chlorine atoms on the silicon tetrachloride molecule. The general reaction can be represented as follows:
SiCl4+2C4H9OH+2C8H17OH→Si(OC4H9)2(OC8H17)2+4HCl
Industrial Production Methods: In an industrial setting, the synthesis is typically carried out in a large reactor where silicon tetrachloride is gradually added to a mixture of 2-ethylbutanol and 2-ethylhexanol under controlled temperature and pressure conditions. The reaction mixture is then stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and alcohols. This reaction is typically catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Substitution: The alkoxy groups on the silicon atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different functional groups.
Scientific Research Applications
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their hydrophobicity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism by which bis(2-ethylbutyl) bis(2-ethylhexyl) silicate exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, allowing it to modify surfaces and enhance the properties of materials. The alkoxy groups provide flexibility and hydrophobicity, making the compound useful in a variety of applications.
Comparison with Similar Compounds
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can be compared with other organosilicon compounds, such as:
Tetraethyl orthosilicate: Used as a precursor for silica and silicon-based materials.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Employed as a reagent in the protection of functional groups in organic synthesis.
Uniqueness: this compound is unique due to its combination of 2-ethylbutoxy and 2-ethylhexyloxy groups, which provide a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where both properties are desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


